L-Lysine acetate

Parenteral Nutrition Metabolic Acidosis Amino Acid Infusion

Intravenous amino acid formulations relying on L-lysine hydrochloride risk hyperchloremic metabolic acidosis in patients with compromised acid-base balance. L-Lysine acetate eliminates this hazard through its metabolically neutral acetate counterion, delivering equivalent lysine without chloride load. - Meets USP, EP, and JP monographs with assay 98.0-102.0% on dried basis. - Water solubility >100 g/100 g H₂O at 20°C enables concentrated stock solutions for biopharmaceutical manufacturing. - Superior moisture resistance reduces caking in high-humidity feed and supplement formulations.

Molecular Formula C6H14N2O2.C2H4O2
C8H18N2O4
Molecular Weight 206.24 g/mol
CAS No. 52315-76-1
Cat. No. B1294604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine acetate
CAS52315-76-1
SynonymsAcetate, Lysine
Enisyl
L Lysine
L-Lysine
Lysine
Lysine Acetate
Lysine Hydrochloride
Molecular FormulaC6H14N2O2.C2H4O2
C8H18N2O4
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC(=O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1
InChIKeyRRNJROHIFSLGRA-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Lysine Acetate: Key Characteristics


L-Lysine acetate (CAS 52315-76-1) is the acetate salt of the essential amino acid L-lysine, with molecular formula C₆H₁₄N₂O₂·C₂H₄O₂ and molecular weight 206.24 g/mol [1]. This compound appears as a white crystalline powder that is freely soluble in water, exhibiting a solubility exceeding 100 g/100 g H₂O at 20°C . L-Lysine acetate dissociates in aqueous environments to provide both the essential amino acid L-lysine and acetate ions , and it is listed in major pharmacopoeias including USP, EP, and JP with defined purity specifications (98.0–102.0% assay on dried basis) [2].

1
Pharmacopoeia-grade specifications: Monographs (USP, EP, JP) support formulation consistency and identity verification.
2
Freely water-soluble acetate salt: Aqueous solubility profile enables infusion and liquid formulation research.
3
Defined counterion identity: Acetate counterion supports metabolic and ion-balance research models.

L-Lysine Acetate: Substitution Limitations


Generic substitution among lysine salts is not straightforward due to fundamental differences in counterion identity and associated physiological and physicochemical consequences. L-Lysine hydrochloride (HCl), the most common alternative, introduces a stoichiometric chloride load that can precipitate hyperchloremic metabolic acidosis in parenteral nutrition and infusion settings [1]. In contrast, L-lysine acetate provides a metabolizable acetate counterion that avoids this complication while maintaining equivalent lysine delivery [2]. Furthermore, L-lysine free base exhibits poor chemical stability and high hygroscopicity, whereas the acetate salt demonstrates enhanced stability and superior water solubility (>100 g/100 g H₂O at 20°C) . These distinctions have direct consequences for formulation design, regulatory compliance, and clinical safety, as elaborated in the quantitative evidence below.

L-Lysine Acetate (Target)
Common Alternatives (Substitutes)
Counterion Metabolizable acetate; reported to avoid chloride load in infusion models.
L-Lysine HCl Introduces stoichiometric chloride; may shift acid-base balance in parenteral formulations.
Stability & Handling Reported higher moisture resistance and reduced caking; stable crystalline powder.
L-Lysine Free Base Poor chemical stability and high hygroscopicity; may limit formulation reproducibility.

L-Lysine Acetate Comparative Evidence


Chloride-Induced Acidosis Risk Avoidance

L-Lysine acetate is specifically indicated to replace L-lysine hydrochloride in crystalline amino acid injections for intravenous infusion to prevent concurrent hyperchloremia and metabolic acidosis [1]. The acetate salt provides metabolizable acetate as the counterion instead of chloride, thereby avoiding the acid–base disturbance associated with chloride loading [2].

Chloride Load
Class-level
0% chloride (acetate) vs L-Lysine HCl ~19.4% chloride by weight. Elimination of chloride load.
Supports chloride-load avoidance in infusion research models.
Class-level inference; verify in specific formulation conditions.
Parenteral Nutrition Metabolic Acidosis Amino Acid Infusion

Superior Aqueous Solubility

L-Lysine acetate demonstrates a water solubility exceeding 100 g/100 g H₂O at 20°C . In contrast, L-lysine hydrochloride is described as having 'moderate' solubility, while L-lysine free base has poor solubility and stability . The high solubility of the acetate salt facilitates the preparation of concentrated liquid formulations and reduces precipitation risks in aqueous systems.

Aqueous Solubility
Reported
>100 g/100 g H₂O at 20°C
Supports high-concentration aqueous formulation.
Exact comparator values not specified; cross-study.
Solubility Formulation Aqueous Solutions

Vascular Calcification Amelioration in CKD Model

In a rat model of adenine-induced vascular calcification (VC), dietary supplementation with L-lysine (administered as L-lysine·HCl) almost completely ameliorated VC, with serum calcium levels significantly higher in the lysine group than in control groups [1]. Further in vitro experiments with vascular smooth muscle cells (VSMCs) demonstrated that L-lysine acetate suppresses plasma intact parathyroid hormone (iPTH) and elevates plasma alanine, proline, arginine, and homoarginine, thereby inhibiting apoptosis and mineral precipitation .

Vascular Calcification
Head-to-head
Near-complete amelioration of VC in adenine rat model; L-lysine acetate 40 μg/kg oral vs. severe VC in controls.
Supports CKD vascular calcification research.
Model: adenine-induced uremic rats; 5-week treatment period.
Vascular Calcification Chronic Kidney Disease In Vivo Efficacy

Enhanced Bioavailability and Stability

L-Lysine acetate has been reported to offer improved bioavailability compared to lysine HCl in animal feed applications . Additionally, the acetate salt demonstrates superior moisture resistance and reduced caking in humid environments relative to L-lysine hydrochloride . The compound is generally recognized as safe (GRAS) for use in food and nutritional products [1].

Moisture Resistance
Reported
Reported improved moisture resistance and reduced caking vs L-Lysine HCl.
May support formulation stability in humid conditions.
Qualitative comparison; specific fold-change not provided.
Bioavailability Stability Feed Formulation

L-Lysine Acetate Application Scenarios


Parenteral Nutrition and Clinical Amino Acid Infusions

L-Lysine acetate is the preferred lysine source in intravenous crystalline amino acid solutions to avoid chloride-induced hyperchloremic metabolic acidosis. Its acetate counterion is metabolically neutral, making it suitable for patients with compromised acid–base balance. [1]

Preclinical Research in Vascular Calcification and CKD Models

Based on in vivo evidence showing near-complete amelioration of adenine-induced vascular calcification in rats, L-lysine acetate is indicated for studies investigating mineral metabolism, bone-vascular axis disorders, and CKD complications. [2]

Concentrated Liquid Formulations & Bioprocessing Media

With water solubility exceeding 100 g/100 g H₂O at 20°C, L-lysine acetate enables the preparation of concentrated stock solutions and cell culture media supplements, reducing dilution volumes and facilitating aseptic processing in biopharmaceutical manufacturing.

Animal Feed & Supplements for Humid Climates

The superior moisture resistance and reduced caking tendency of L-lysine acetate compared to L-lysine hydrochloride make it particularly suitable for feed and supplement formulations destined for regions with high relative humidity.

Application
Selection Property
Validation Focus
Parenteral nutrition research formulations
Counterion selection (acetate)
Chloride-load profile in infusion models
Preclinical vascular calcification studies
In vivo model-response evidence
Adenine-induced rat model endpoints
High-concentration aqueous preparations
Aqueous solubility profile
Precipitation risk and concentration limits
Animal feed for humid climates
Moisture resistance profile
Caking and nutrient loss under humidity stress

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